molecular formula C15H13BrFNO B5886856 N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide

N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide

Cat. No. B5886856
M. Wt: 322.17 g/mol
InChI Key: PVOLAJUJJRNYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide, commonly known as BFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFB belongs to the class of benzamides and has been found to exhibit excellent pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of BFB involves its interaction with specific molecular targets in cells. BFB has been found to target various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. BFB has also been shown to inhibit the activity of specific enzymes such as HDAC and PARP, which are involved in DNA repair and chromatin remodeling.
Biochemical and Physiological Effects:
BFB has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and improvement of cognitive function. BFB has also been shown to affect the expression of specific genes involved in various cellular processes.

Advantages and Limitations for Lab Experiments

BFB has several advantages for lab experiments, including its high potency and selectivity, easy synthesis, and low toxicity. However, BFB also has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research on BFB, including the development of more potent and selective analogs, the investigation of its potential applications in other fields such as cardiovascular diseases and metabolic disorders, and the elucidation of its molecular targets and mechanisms of action. Additionally, the development of novel drug delivery systems for BFB could enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, BFB is a promising chemical compound that has shown potential applications in various fields of scientific research. BFB exhibits potent pharmacological properties, and its mechanism of action involves its interaction with specific molecular targets in cells. BFB has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. Future research on BFB could lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of BFB involves the reaction of 4-bromo-2-fluoroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a low temperature. The resulting product is then purified using column chromatography to obtain pure BFB.

Scientific Research Applications

BFB has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative disorders, and inflammation. In cancer research, BFB has been found to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. BFB has also been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways.
In neurodegenerative disorders, BFB has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. BFB has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammation, BFB has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c1-9-5-10(2)7-11(6-9)15(19)18-14-4-3-12(16)8-13(14)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOLAJUJJRNYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.